4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been studied in the context of developing inhibitors for Equilibrative Nucleoside Transporters (ENTs) . The structure-activity relationship of these compounds has been explored, with modifications to the benzene moiety and the fluorophenyl moiety next to the piperazine ring being particularly important .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available from the search results .Scientific Research Applications
Carbonic Anhydrase Inhibition and Anticonvulsant Action
4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide and related benzenesulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase (CA) isozymes, particularly hCA II and hCA VII. These isozymes are implicated in various physiological processes, including respiration, acid-base balance, and the pathogenesis of diseases such as epilepsy. Some derivatives demonstrated significant anticonvulsant activity, offering protection against seizures in animal models. This suggests potential applications in the development of antiepileptic therapies (Mishra et al., 2017).
Antitumor Activity
Sulfonamide derivatives incorporating the 4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl) structure have been explored for their antitumor properties. Compounds were evaluated for their inhibitory action against tumor-associated carbonic anhydrase isoforms IX and XII, which are overexpressed in many tumor types and contribute to cancer progression and metastasis. This research underscores the therapeutic potential of these compounds in cancer treatment, emphasizing the need for further pharmacologic studies (Congiu et al., 2015).
Neuroprotective and Cognitive Enhancing Effects
Some benzenesulfonamide derivatives have been investigated for their potential neuroprotective and cognitive enhancing effects. For example, SB-399885, a compound structurally related to benzenesulfonamides, demonstrated high affinity and selectivity for the 5-HT6 receptor, indicating potential for treating cognitive deficits associated with neurological disorders like Alzheimer's disease and schizophrenia. This compound improved cognitive performance in animal models, possibly through enhancements in cholinergic function, suggesting a promising avenue for the development of novel therapeutics aimed at improving cognitive function (Hirst et al., 2006).
Antimicrobial and Antioxidant Properties
Benzenesulfonamides incorporating 1,3,5-triazine motifs have shown moderate to potent antimicrobial and antioxidant activities. These compounds have been evaluated against various microbial strains and in assays for radical scavenging and metal chelating activities. Their biological activities suggest potential applications in the treatment of microbial infections and in the modulation of oxidative stress, relevant to diseases where oxidative damage is a contributing factor (Lolak et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The compound affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound disrupts the normal function of these pathways, potentially affecting cellular processes that rely on nucleotide synthesis and adenosine regulation .
Pharmacokinetics
Given its role as an irreversible inhibitor of ents, it can be inferred that the compound has sufficient bioavailability to interact with its targets .
Result of Action
The primary result of the compound’s action is the inhibition of ENTs, leading to disrupted nucleoside transport . This disruption can affect various cellular processes, including nucleotide synthesis and adenosine regulation . The exact molecular and cellular effects would depend on the specific cellular context and the relative importance of the affected pathways.
Biochemical Analysis
Cellular Effects
Similar compounds have been found to interact with D4 dopamine receptors , suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is not well-defined
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Properties
IUPAC Name |
4-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2S/c1-2-17-7-9-18(10-8-17)27(25,26)22-11-12-23-13-15-24(16-14-23)20-6-4-3-5-19(20)21/h3-10,22H,2,11-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIXOUQRZGTTQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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